Product packaging for Benzo[f]cinnoline(Cat. No.:CAS No. 23992-63-4)

Benzo[f]cinnoline

Cat. No.: B12954418
CAS No.: 23992-63-4
M. Wt: 180.20 g/mol
InChI Key: FCEUOTOBJMBWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[f]cinnoline is a polycyclic nitrogen-containing heterocycle that serves as a valuable scaffold in scientific research. This compound is of significant interest in medicinal chemistry, where analogous cinnoline and benzoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities. These activities include potential antibacterial, antifungal, and anticancer properties, making the this compound structure a promising core for developing new therapeutic agents . Furthermore, such fused heterocyclic systems are explored in materials science. Related cinnoline-based dyes have shown strong fluorescence and solvatochromic properties, indicating potential for use in sensing and bio-imaging applications . The planar structure of this compound also suggests potential as an intercalating agent in biochemical studies for DNA binding research . This product is provided as a high-purity compound for research and development purposes. It is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the latest scientific literature for the most current findings on this compound's specific properties and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B12954418 Benzo[f]cinnoline CAS No. 23992-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23992-63-4

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[f]cinnoline

InChI

InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H

InChI Key

FCEUOTOBJMBWHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN=N3

Origin of Product

United States

Synthetic Methodologies for Benzo F Cinnoline and Its Derivatives

Classical and Established Synthetic Approaches to Cinnoline (B1195905) Ring Systems

Traditional methods for constructing the cinnoline core, which can be extended to benzo[f]cinnoline, have laid the groundwork for the synthesis of these complex molecules. These approaches often rely on intramolecular cyclization reactions of appropriately substituted aromatic precursors.

Richter Cinnoline Synthesis and Analogous Cyclization Protocols

The Richter synthesis is a foundational method for producing the cinnoline ring system. innovativejournal.inwikipedia.org It involves the diazotization of an o-aminophenylpropiolic acid, which then undergoes cyclization. innovativejournal.inwikipedia.org This initial approach yielded 4-hydroxycinnoline-3-carboxylic acid, which could be further modified to produce the parent cinnoline heterocycle. wikipedia.org While historically significant, the Richter synthesis has been largely superseded by more versatile methods. eurekaselect.comresearchgate.net

Analogous cyclization protocols often start with ortho-substituted aromatic amines and nitro compounds. vulcanchem.com For instance, the Beirut reaction, a two-step process involving nitration followed by reductive cyclization, has been used to construct the cinnoline core. vulcanchem.com

Reductive Cyclization Strategies for Diazaarene Formation

Reductive cyclization is a powerful and common strategy for the synthesis of benzo[c]cinnolines, a related class of compounds, and the principles can be applied to this compound synthesis. researchgate.net A prevalent method involves the reductive cyclization of 2,2′-dinitrobiphenyls. researchgate.netvanderbilt.edu This reaction is versatile and can be effected by a variety of reducing agents. vanderbilt.edu The process has been shown to tolerate various substituents, including sterically demanding alkyl groups. vanderbilt.edu

Newer developments in this area include domino reactions that combine a partial nitro group reduction with an intramolecular diazo bond formation. researchgate.net For example, a microwave-assisted domino process has been developed to efficiently yield benzo[c]cinnolines. researchgate.net Another approach utilizes sodium hydrosulfide (B80085) for the reductive coupling of 2,2'-dinitrobiphenyls to afford benzo[c]cinnoline (B3424390) derivatives in moderate to good yields under ambient conditions. researcher.life

Cyclization Reactions Involving Arenediazonium Salts and Arylhydrazones

The cyclization of arenediazonium salts is a cornerstone of cinnoline synthesis. innovativejournal.inresearchgate.netijariit.com This category includes the Richter, Widman-Stoermer, and Borsche–Herbert cyclizations. innovativejournal.inijariit.com The Borsche and Herbert reaction, in particular, was a widely used method for preparing 4-hydroxycinnolines through the diazotization of o-aminoacetophenones followed by cyclization of the resulting arenediazonium salt. innovativejournal.inijariit.com This method is quite general, allowing for a range of substituents and providing yields of 70-90%. innovativejournal.in

Arylhydrazones are also versatile precursors for cinnoline synthesis. innovativejournal.inresearchgate.netijariit.com This approach is considered highly universal as it allows for the introduction of various substituents at different positions of the cinnoline ring. innovativejournal.inresearchgate.net The cyclization typically occurs through an attack of the amino group on a multiple bond (C=C, C=O, or C=N). innovativejournal.in For example, intramolecular cyclization of 1-(2-arylhydrazano)-1-(4-arylpierazin-1-yl)propan-2-ones mediated by polyphosphoric acid has been used to synthesize 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. ijariit.com

Modern Catalytic Methods for this compound Synthesis

Contemporary synthetic efforts have focused on the development of more efficient and selective catalytic methods for the construction of the this compound framework, including metal-catalyzed cross-coupling reactions and innovative photocatalytic routes.

Metal-Catalyzed C-C and C-N Bond Formations

Metal-catalyzed reactions have become indispensable tools for the synthesis of cinnoline derivatives. eurekaselect.comeurekaselect.com Palladium-catalyzed reactions, in particular, have been effectively used for both C-C and C-N bond formation. eurekaselect.com For instance, a highly efficient palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has been developed to access various benzo[c]cinnoline derivatives. acs.orgresearchgate.net This one-pot, dual C-H activation strategy demonstrates good functional group tolerance. acs.orgresearchgate.net

Other metals like copper and rhodium have also been employed. Copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones provides a route to cinnolines. eurekaselect.com Rhodium(III)-catalyzed redox-neutral annulation of azo and diazo compounds offers a one-step access to the cinnoline core. eurekaselect.com

Table 1: Examples of Metal-Catalyzed Synthesis of Cinnoline Derivatives
Catalyst/ReagentsStarting MaterialsProduct TypeYieldReference
Pd(OAc)₂/AgOAc, PhI/oxone1-Arylhydrazine-1,2-dicarboxylate, Aryl iodideBenzo[c]cinnoline- researchgate.net
Pd(OAc)₂Pyrazolones, Aryl iodidesBenzo[c]cinnoline derivativesUp to 94% acs.orgresearchgate.net
CopperN-methyl-N-phenylhydrazonesCinnolines- eurekaselect.com
Rh(III)Azo and diazo compoundsCinnolines- eurekaselect.com
Pd-catalyst3-position of this compound, Aryl groups3-Aryl-Benzo[f]cinnoline>75% vulcanchem.com

Photocatalytic Synthesis Routes for this compound Rings

Photocatalysis has emerged as a green and efficient alternative for the synthesis of diazaarenes. beilstein-journals.org A notable example is the photocatalytic reduction of 2,2′-dinitrobiphenyl using titanium dioxide (TiO₂) under UV light irradiation, which selectively produces benzo[c]cinnoline in high yield (95%). researchgate.netrsc.org This reaction proceeds in an aqueous isopropanol (B130326) suspension under an argon atmosphere. rsc.org

Visible-light photoredox catalysis has also been explored for the reduction of aromatic compounds, including benzo[c]cinnoline. uni-regensburg.de By accumulating the energy of two visible-light photons, this method can achieve the dearomatization of arenes and heteroarenes. uni-regensburg.de While the direct photocatalytic synthesis of the this compound ring is an area of ongoing research, these examples with related structures highlight the potential of photocatalysis in this field. uib.no

Table 2: Photocatalytic Reactions Involving Cinnoline-Related Scaffolds
Photocatalyst/ConditionsSubstrateProductYieldReference
TiO₂, UV light, aq. isopropanol, Ar2,2′-DinitrobiphenylBenzo[c]cinnoline95% rsc.org
Visible-light, Triplet sensitizerBenzo[c]cinnolineReduced benzo[c]cinnolineModerate (22-60%) uni-regensburg.de

Domino Reactions and Cascade Annulations towards this compound Derivatives

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to complex molecular architectures like this compound from simple starting materials in a single synthetic operation. A key strategy for the synthesis of the this compound core involves a domino reductive intramolecular cyclization. uib.no This approach typically begins with a suitably substituted 2,2'-dinitrobiphenyl (B165474) precursor. The process is initiated by the partial reduction of one of the nitro groups to a nitroso or hydroxylamino group, which then undergoes an intramolecular cyclization by attacking the second nitro group (or its reduced form), leading to the formation of the N-N bond of the cinnoline core.

While many cascade annulation methodologies have been extensively developed for the isomeric benzo[c]cinnoline system, employing catalysts based on palladium, rhodium, and copper, their specific application to this compound is less documented in readily available literature. researchgate.netresearchgate.net However, the underlying principles of these cascade reactions, which often involve sequential C-C and C-N bond formations through processes like C-H activation, are of significant relevance. For instance, a two-step synthesis of this compound has been developed that involves an initial Suzuki cross-coupling to create the necessary dinitrobiphenyl intermediate, followed by a domino reductive cyclization to form the final heterocyclic product. uib.no

A general representation of the domino reductive cyclization is shown below:

Starting MaterialKey TransformationProductReference
Substituted 2,2'-dinitrobiphenylDomino partial nitro group reduction and intramolecular diazo bond formationSubstituted this compound uib.noresearchgate.net

This strategy highlights the power of domino reactions to construct the this compound framework efficiently. The scope and limitations of this reaction for the synthesis of various this compound carboxylic acids have been investigated, demonstrating its utility in generating functionalized derivatives. uib.no

Synthesis of this compound-Containing Polycyclic Aromatic Compounds

The fusion of the this compound core into larger polycyclic aromatic systems, particularly those with helical structures (helicenes), has been achieved through several synthetic strategies. These methods are crucial for developing novel materials with unique chiroptical properties.

Photochemical cyclization is a powerful and widely used method for the synthesis of helicenes and their heteroaromatic analogues. This reaction typically involves the irradiation of a (Z)-stilbene-like precursor with UV light, which induces an intramolecular 6π-electrocyclization, followed by an oxidative dehydrogenation to form the final aromatic polycyclic system. chim.it

This approach has been successfully applied to the synthesis of this compound-fused diazahelicenes. For example, the synthesis of 1,7-diaza benchchem.comhelicene was accomplished through the UV light-induced photochemical cyclization of (Z)-2-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline. chim.it This precursor, containing the essential stilbene-like moiety, cyclizes to form the rigid, helical structure of the diaza benchchem.comhelicene. Similarly, 1,12-diaza benchchem.comhelicene was synthesized from (Z)-9-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline via photochemical cyclization, albeit in a lower yield. chim.it

A prominent example of a this compound-fused diazahelicene is benzo[f]naphtho[2,1-c]cinnoline (B230440), which can be considered a 5,10-diaza benchchem.comhelicene. chim.it Its synthesis via photochemical cyclization underscores the utility of this method for constructing complex, nitrogen-containing polycyclic aromatic compounds. smolecule.com

Table of Photochemical Cyclization for this compound-Fused Diazahelicenes:

PrecursorProductReaction ConditionsYieldReference
(Z)-2-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline1,7-Diaza benchchem.comheliceneUV light (350 nm)62% chim.it
(Z)-9-(2-(pyridin-3-yl)vinyl)benzo[f]isoquinoline1,12-Diaza benchchem.comheliceneUV light15% chim.it
Stilbene-type precursor containing a this compound moietyBenzo[f]naphtho[2,1-c]cinnolineUV light irradiationN/A smolecule.com

The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, represents a fundamental strategy for the formation of biaryl bonds, which are often the key structural components of polycyclic aromatic compounds. In the context of this compound synthesis, the Ullmann coupling is crucial for preparing the necessary dinitrobiphenyl precursors required for subsequent reductive cyclization. vanderbilt.edu

For instance, the synthesis of benzo[f]naphtho[2,1-c]cinnoline can be achieved via a route that employs an Ullmann coupling. smolecule.com A classic approach involves the coupling of 1-iodo-2-nitronaphthalene (B179737) in the presence of a copper catalyst to form the corresponding 2,2'-dinitro-1,1'-binaphthyl intermediate. This dinitrobiaryl is then subjected to a reduction reaction, which induces the cyclization to form the final benzo[f]naphtho[2,1-c]cinnoline product. smolecule.com

However, it is noted that the Ullmann reaction for the formation of the dinitrobiaryl precursors for polycyclic cinnolines can often result in low yields. vanderbilt.edu This limitation has driven the development of alternative coupling methods, such as the Suzuki cross-coupling, for the synthesis of these key intermediates. uib.noresearchgate.net Despite this, the Ullmann coupling remains a historically significant and viable, if sometimes challenging, method in the synthetic arsenal (B13267) for creating this compound-related polycycles.

Functionalization and Derivatization Strategies for this compound Scaffolds

The introduction of various functional groups onto the this compound core is essential for modulating its physical, chemical, and biological properties. Strategies for functionalization can be broadly categorized into the regioselective introduction of substituents and the synthesis of more complex, advanced derivatives.

The regioselective functionalization of nitrogen-containing heterocycles is a significant challenge in organic synthesis. For the cinnoline scaffold, directed metalation using organometallic bases has emerged as a powerful tool for achieving high regioselectivity. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMP-magnesium and TMP-zinc reagents, allows for the deprotonation of the cinnoline ring at specific positions, which can then be trapped with various electrophiles. rsc.orgijper.orguni-muenchen.de

The regioselectivity of these metalations can often be controlled by the presence or absence of a Lewis acid, such as BF₃·OEt₂. uni-muenchen.de For the parent cinnoline, metalation with TMP₂Zn·2MgCl₂·2LiCl in the presence of BF₃·OEt₂ leads to functionalization at the C-3 position, whereas in the absence of the Lewis acid, selective zincation occurs at the C-8 position. rsc.orguni-muenchen.de This switchable regioselectivity provides a versatile platform for introducing a wide range of substituents, including halogens, aryl groups, and acyl groups, through subsequent cross-coupling reactions (e.g., Negishi coupling) or reactions with other electrophiles. rsc.org

While these methods have been demonstrated on the simpler cinnoline ring system, the principles are directly applicable to the this compound scaffold, offering a strategic pathway for the regioselective introduction of substituents to create a library of functionalized derivatives.

Table of Regioselective Metalation on the Cinnoline Scaffold:

Reagent SystemPosition of FunctionalizationSubsequent ReactionReference
TMP₂Zn·2MgCl₂·2LiCl / BF₃·OEt₂C-3Trapping with electrophiles rsc.orguni-muenchen.de
TMP₂Zn·2MgCl₂·2LiClC-8Trapping with electrophiles rsc.orguni-muenchen.de
TMP-Mg baseC-8Coupling with aryl halides, allyl bromide, acid chlorides rsc.org

The synthesis of advanced this compound derivatives often involves the construction of additional fused rings onto the core structure. One such example is the synthesis of dibenzo[f,h]cinnoline derivatives. A synthetic route to this more complex polycyclic system involves the thermal or catalytic cyclization of phenanthrene-fused azo-ene-ynes. benchchem.com For example, heating a phenanthrene (B1679779) derivative in 1,2-dichloroethane (B1671644) with an Rh₂(OAc)₄ catalyst can produce dibenzo[f,h]cinnoline. benchchem.com Another approach to the dibenzo[f,h]cinnoline ring system is through the thermolysis of a suitable triazene (B1217601) precursor derived from 9-bromophenanthrene. researchgate.net

Furthermore, functionalization of the this compound core can lead to advanced derivatives with potentially interesting properties. While the specific functionalization of 1,10-positions has been studied in the isomeric benzo[c]cinnoline system, leading to new tetracyclic heterocycles, similar strategies could be envisioned for the this compound scaffold. vanderbilt.edu The nitration of benzo[f]naphtho[2,1-c]cinnoline to form symmetrical dibromo-derivatives, followed by reduction to the corresponding amines or N-oxides, also represents a pathway to advanced, functionalized derivatives of this polycyclic system. smolecule.com These methods highlight the versatility of the this compound core as a building block for the creation of larger and more complex nitrogen-containing aromatic compounds.

Reactivity and Chemical Transformations of Benzo F Cinnoline

Aromatic Substitution Reactions on the Benzo[f]cinnoline Nucleus

The presence of the diazine ring deactivates the heterocyclic portion of the molecule towards electrophilic attack and activates it towards nucleophilic attack, analogous to other azanaphthalenes like quinoline (B57606) and quinazoline. wikipedia.org Consequently, substitution reactions are highly regioselective.

Detailed experimental studies on the electrophilic aromatic substitution of the parent this compound are not extensively documented in publicly available literature. In related heterocyclic systems like quinazoline, the pyrimidine (B1678525) ring is generally resistant to electrophilic substitution due to its electron-deficient nature. wikipedia.org When such reactions do occur, substitution is favored on the carbocyclic benzene (B151609) ring. wikipedia.org By analogy, for this compound, electrophilic attack would be predicted to occur preferentially on the benzo portion of the molecule, at positions furthest from the deactivating influence of the nitrogen atoms. However, specific conditions and regiochemical outcomes for reactions like nitration or halogenation on the unsubstituted this compound core remain to be experimentally established and reported.

The this compound nucleus can undergo functionalization through modern cross-coupling reactions, which serve as powerful pathways for substitution. While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong activation by electron-withdrawing groups and have not been specifically detailed for this compound, palladium-catalyzed cross-coupling methods have proven effective.

Recent research has demonstrated the successful introduction of aryl groups at the 3-position of the this compound scaffold via the Suzuki-Miyaura coupling reaction. vulcanchem.com This modern synthetic protocol highlights a pathway for carbon-carbon bond formation on the otherwise challenging diazine ring portion of the molecule. vulcanchem.com

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling on this compound Data derived from a 2023 study on modern synthetic protocols. vulcanchem.com

Position of SubstitutionReaction TypeReagents/CatalystProduct TypeYield
C-3Suzuki-MiyauraArylboronic acid, Pd-catalyst3-Aryl-benzo[f]cinnoline>75%

Reduction Reactions of the this compound Ring System

Reduction of the this compound heterocycle can target the diazine portion of the ring system, leading to dihydro derivatives. The specific products and mechanisms can vary depending on the chosen methodology, such as photochemical or chemical/catalytic routes.

Specific experimental studies detailing the photo-reduction mechanisms and the precise identification of resulting products for this compound are not prominently featured in the reviewed scientific literature. For the related isomer, benzo[c]cinnoline (B3424390), photochemical reduction in acidic 2-propanol is known to yield 5,6-dihydrobenzo[c]cinnoline. oup.com This reaction is understood to proceed through the lowest excited triplet state of the protonated form of the molecule. oup.com While a similar mechanism involving the formation of a dihydro-benzo[f]cinnoline could be hypothesized, dedicated photochemical studies on the [f] isomer are required for confirmation.

While numerous chemical and catalytic reduction methods are reported for the synthesis of the related benzo[c]cinnoline scaffold from 2,2'-dinitrobiphenyls, acs.orgresearchgate.net specific protocols for the reduction of the pre-formed this compound ring system are not well-documented. Generally, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for reducing the N=N bond in such heterocyclic systems. benchchem.com Application of such standard reduction conditions to this compound would likely lead to the corresponding 5,6-dihydrothis compound, though specific research findings are needed for verification.

Theoretical and Computational Investigations of Benzo F Cinnoline

Quantum Chemical Calculations for Structural and Electronic Characterization

Geometry Optimization and Equilibrium Structures

No specific studies detailing the geometry optimization and equilibrium structures of benzo[f]cinnoline using quantum chemical calculations were identified. Such studies for related compounds, like benzo[f]quinoline derivatives, have utilized methods like Density Functional Theory (DFT) to determine stable molecular configurations by progressively minimizing energy fluctuations. However, these results are not directly applicable to this compound.

Tautomerism and Protonation Energetics

There is no available research on the tautomerism and protonation energetics of this compound. In contrast, theoretical studies on the isomer benzo[de]cinnoline have been performed at the B3LYP/6-311++G(d,p) level to determine the annular tautomerism of neutral species and their protonated cations, but this data is specific to the [de] isomeric form.

Electronic Structure Analysis of this compound

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gaps for this compound are not found in the literature. For other heterocyclic systems, these parameters are crucial for understanding chemical reactivity and electronic transitions, with a smaller HOMO-LUMO gap often indicating higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound have been published. MEP analysis is a valuable tool for predicting reactivity towards electrophilic and nucleophilic attack by visualizing the charge distribution on the molecule.

Energetic and Stability Assessments of this compound and Its Isomers

A comparative energetic and stability assessment of this compound against its various isomers through computational methods is not available in the scientific literature. Such studies would provide valuable insight into the relative stabilities and thermodynamic properties of the different diazaphenanthrene isomers.

Based on the available search results, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound.” The search results lack specific theoretical and computational data, such as heats of formation, comparative isomer stability analysis, and detailed reactivity predictions, for this particular molecule.

The provided search results contain information on related but structurally distinct isomers and analogous compounds, including:

Benzo[f]quinoline : A different heterocyclic system with a nitrogen atom in a different position.

Benzo[c]cinnoline (B3424390) : An isomer of this compound. While related, its computational and thermodynamic properties would be distinct.

Benzo[de]cinnoline : A different ring system altogether.

Extrapolating data from these related compounds to describe this compound would be scientifically inaccurate and would violate the core instruction to provide a factually correct and authoritative article focused solely on the specified compound. Therefore, the requested article cannot be generated.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzo[f]cinnoline

Experimental ¹H, ¹³C, and ¹⁵N NMR spectroscopic data, including chemical shifts and the effects of protonation for the parent compound this compound, could not be located in the provided search results. Analysis is often complicated by the presence of multiple isomers, and research has predominantly centered on related but structurally distinct compounds.

¹H NMR Chemical Shift Analysis and Protonation Effects

Specific ¹H NMR chemical shift values for this compound are not available in the surveyed literature. For related isomers like benzo[f]quinoline, protonation at the nitrogen atom leads to significant downfield shifts for nearby protons, a phenomenon expected to occur in this compound as well due to the increased positive charge density on the heterocyclic ring. However, without experimental data, a precise analysis is not possible.

¹³C and ¹⁵N NMR Chemical Shift Analysis

Detailed experimental ¹³C and ¹⁵N NMR data for this compound are not present in the available literature. Theoretical studies based on density functional theory (DFT) have been conducted on various diazaphenanthrenes, including this compound. researchgate.net These computational models can predict chemical shifts, but experimental verification is required for confirmation. researchgate.net Such studies calculate the electronic properties that govern these shifts, noting that this compound is calculated to be the least stable among its isomers. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Characterization of Electronic Absorption Bands

Experimentally determined UV-Vis absorption spectra for this compound, detailing its specific electronic absorption bands, are not available in the search results. Computational studies suggest that the electronic structure and, consequently, the absorption properties are distinct among its isomers. researchgate.net For the related compound benzo[c]cinnoline (B3424390), absorption bands are noted between 350-550 nm, but direct correlation to the [f] isomer cannot be made. acs.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry provides key insights into the fragmentation behavior of diazaphenanthrene isomers. Under electron ionization (EI), a characteristic fragmentation pathway for cinnolines is the loss of a neutral nitrogen molecule (N₂). The intensity of the resulting [M-N₂]⁺· radical cation peak varies significantly depending on the isomer's structure.

For this compound, the fragmentation pattern shows a notable peak corresponding to the loss of N₂. The intensity of this [M–N₂]⁺· ion has been observed to be 78% of the base peak. aip.org This fragmentation tendency is intermediate when compared to its isomers; it is more pronounced than in benzo[f]phthalazine (25%) but less so than in benzo[c]cinnoline (100%). aip.org This distinct fragmentation behavior serves as a diagnostic tool to differentiate this compound from its structural isomers in mass spectrometric analysis.

Consequently, it is not possible to provide the detailed research findings and data tables for this compound as requested in the specified outline for sections 5.4 and 5.5. Information regarding its X-ray crystal structure, specific voltammetric behavior, diffusion coefficients, electron transfer numbers, and in-situ spectroelectrochemical studies has not been located in the public domain.

To fulfill the request accurately, further original research would be required to determine these specific properties for the this compound compound. Attempting to extrapolate or substitute data from its isomer, Benzo[c]cinnoline, would be scientifically inaccurate and misleading.

Applications and Emerging Research Frontiers of Benzo F Cinnoline Systems

Materials Science Applications

The unique arrangement of atoms in the Benzo[f]cinnoline molecule suggests its potential for creating novel materials with interesting optical and electronic properties. However, the extent to which these properties have been harnessed in practical applications is still an emerging area of research.

Conjugated Polymers and Optoelectronic Devices Incorporating this compound

Conjugated polymers are at the heart of many optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of different aromatic units into the polymer backbone is a key strategy for tuning their electronic and optical properties. Despite the theoretical potential of this compound to act as an electron-deficient unit in donor-acceptor copolymers, specific research detailing the synthesis, characterization, and application of this compound-containing conjugated polymers for optoelectronic devices is limited. While the broader class of aza-aromatic polymers is widely studied, specific data on the performance of this compound-based materials in devices such as OLEDs or OPVs, including parameters like efficiency, color purity, and stability, are not extensively reported.

Liquid Crystalline Materials Development

Nonlinear Optical (NLO) Materials Design

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The design of organic NLO materials often focuses on creating molecules with large hyperpolarizabilities, typically through the combination of electron-donating and electron-accepting groups connected by a π-conjugated system. While the this compound scaffold could potentially be functionalized to create such push-pull systems, there is a lack of specific research articles detailing the NLO properties of its derivatives. Experimental data on the second or third-order nonlinear optical coefficients of this compound-based compounds are not widely reported in the scientific literature.

Energy Storage and Conversion Technologies

The transition to renewable energy sources has spurred intensive research into advanced energy storage solutions. Organic molecules offer a promising avenue for the development of sustainable and cost-effective energy storage systems.

This compound as Molecular Scaffolds for Redox-Flow Batteries (RFBs)

Redox-flow batteries (RFBs) are a promising technology for large-scale energy storage. The performance of these batteries is critically dependent on the electrochemical properties of the redox-active molecules. While research has been conducted on isomers such as Benzo[c]cinnoline (B3424390) for this application, specific studies detailing the use of this compound as a molecular scaffold for RFBs are not found in the current scientific literature. microsoft.comchemrxiv.orgchemrxiv.orgchemrxiv.orgmicrosoft.com There is a lack of reported data on the electrochemical behavior, stability, and performance of this compound-based electrolytes in a redox-flow battery system. Therefore, its potential in this area remains to be experimentally explored and validated.

Photocatalytic Applications for CO2 Reduction and Hydrogen Generation

The application of benzo[c]cinnoline frameworks directly as photocatalysts for CO2 reduction and hydrogen generation is an emerging area of interest. However, current research more prominently features the novel synthesis of benzo[c]cinnoline itself through photocatalytic methods.

Detailed research has demonstrated a highly selective and environmentally benign method for producing benzo[c]cinnoline via the photocatalytic reduction of 2,2′-dinitrobiphenyl. rsc.orgrsc.org In a typical experiment, a suspension of 2,2′-dinitrobiphenyl and a TiO2 photocatalyst (specifically P25-TiO2) in 50% aqueous isopropanol (B130326) under an argon atmosphere is irradiated with UV light. rsc.orgresearchgate.net This process leads to the intramolecular reductive cyclization of the dinitrobiphenyl compound. rsc.org

After 20 hours of UV irradiation, this method can achieve a high selectivity, yielding up to 95% benzo[c]cinnoline. rsc.org The remaining 5% of the product is typically 2,2′-biphenyldiamine, the amount of which increases with prolonged irradiation as the initially formed benzo[c]cinnoline undergoes further reduction. rsc.org This green synthesis route, which avoids the harsh chemical reductants, high pressures, and toxic byproducts of traditional methods, highlights the significant role of photocatalysis in the production of these valuable heterocyclic compounds. rsc.org

Catalysis and Organocatalysis Utilizing Benzo[c]cinnoline Frameworks

The benzo[c]cinnoline core has proven to be an effective framework for organocatalysis. thieme-connect.com Notably, commercially available benzo[c]cinnoline has been successfully employed as a catalyst for the oxidation of alkyl halides to their corresponding aldehydes. thieme-connect.com This method presents a significant advantage over classic procedures like the Kornblum oxidation by utilizing air as the terminal oxidant, making it a more sustainable process. thieme-connect.com

The catalytic cycle, supported by both experimental and computational studies, demonstrates broad applicability. thieme-connect.com The reaction is effective for a variety of benzyl (B1604629) halides and can also convert non-benzylic halides, although in more moderate yields. thieme-connect.com The process involves using a catalytic amount of benzo[c]cinnoline (typically 10 mol%) at 80°C. thieme-connect.com The versatility of this catalytic system is demonstrated by its effectiveness on substrates with diverse electronic properties, from electron-donating to electron-withdrawing groups. thieme-connect.com

Selected Examples of Benzo[c]cinnoline-Catalyzed Oxidation of Alkyl Halides
Substrate (Alkyl Halide)ConditionsConversion (%)Yield (%)
4-Methoxybenzyl bromideA: DMF9962
4-Chlorobenzyl chlorideB: NaI (1 equiv), DMF9889
4-Fluorobenzyl bromideA: DMF9087
4-(Methylthio)benzyl bromideC: dtbmp (1 equiv), MeCN8380
4-Nitrobenzyl bromideC: dtbmp (1 equiv), MeCN6963
2-BromomethylnaphthaleneA: DMF9970
Cinnamyl bromideA: DMF9960
1-Bromo-3-phenylpropaneC: dtbmp (1 equiv), MeCN3531

Coordination Chemistry and Ligand Design with Benzo[c]cinnoline

The electron-donating properties and rigid structure of benzo[c]cinnoline make it an excellent ligand in coordination chemistry. researchgate.net It serves as a building block for constructing metal complexes with interesting structural and electronic properties. acs.org Research has shown that benzo[c]cinnoline can coordinate with various transition metals. For instance, it reacts with iron carbonyls to form the complex C12H8N2Fe2(CO)6. wikipedia.org This demonstrates its ability to act as a coordinating agent, a property that is foundational to its use in designing more complex molecular architectures and functional materials. chemimpex.com

Development of Molecular Probes and Biosensors

The benzo[c]cinnoline framework is considered a "privileged molecule" and is often incorporated into the structure of advanced functional compounds. acs.org Among its various applications, it serves as a core component in the development of molecular probes and biosensors. acs.orgnih.gov The inherent fluorescence of the benzo[c]cinnoline system is a key feature that enables its use in these applications. chemimpex.comontosight.ai By modifying the core structure with specific functional groups, researchers can design probes that exhibit changes in their fluorescence properties upon interaction with specific biological molecules or ions, allowing for their detection and imaging. chemimpex.com

Supramolecular Chemistry and Molecular Recognition Studies

In the realm of supramolecular chemistry, which focuses on non-covalent interactions, benzo[c]cinnoline plays a role in the formation of ordered assemblies. longdom.org The planar and aromatic nature of the benzo[c]cinnoline molecule facilitates π-π stacking interactions, which are a key driving force in the self-assembly of supramolecular structures.

Structure-Property Relationships in Benzo[c]cinnoline Derivatives

The electronic and optical properties of the benzo[c]cinnoline scaffold are highly tunable through the introduction of various functional groups. ontosight.ai These modifications can significantly alter the molecule's absorption, fluorescence, and electrochemical behavior. acs.org

Studies on substituted benzo[c]cinnolinium salts have shown that their photophysical properties are sensitive to the electronic nature of the substituents. acs.org These salts typically exhibit broad absorption bands between 300 and 550 nm. acs.org The introduction of an electron-donating group, such as a methoxy (B1213986) group, can cause a red shift (a shift to longer wavelengths) in the absorption spectrum. acs.org Conversely, introducing an electron-withdrawing group like a nitro group can also significantly affect the compound's electronic properties and reactivity. ontosight.ai An interesting finding is that a benzo[c]cinnolinium salt featuring both electron-donating and electron-withdrawing groups (a push-pull system) can exhibit fluorescence centered at 571 nm. acs.orgnih.gov This tunability is crucial for designing molecules with specific optical properties for applications such as fluorescent probes and materials for organic light-emitting diodes (OLEDs). acs.orgchemimpex.com

Influence of Substituents on the Properties of Benzo[c]cinnoline Derivatives
SubstituentPositionObserved EffectReference
Methoxy group (-OCH3)-Red shift in the weak absorption band of benzo[c]cinnolinium salt. acs.org
Nitro group (-NO2)2Introduces electron-withdrawing properties, affecting reactivity and biological activity. ontosight.ai
N-oxide6Modifies electronic and chemical properties. ontosight.ai
Push-pull system (electron-donating and -withdrawing groups)-Results in a fluorescence centered at 571 nm in a benzo[c]cinnolinium salt. acs.org

Correlation with Electrochemical Characteristics and Stability

A comprehensive review of scientific literature reveals a notable scarcity of specific research focused on the electrochemical characteristics and stability of this compound. The available body of work in this area predominantly investigates its isomer, Benzo[c]cinnoline, and its derivatives. This section, therefore, will discuss the electrochemical behavior of the closely related Benzo[c]cinnoline systems to provide a foundational understanding of the principles that would likely govern the electrochemical properties of this compound. The discussion will highlight how structural features correlate with electrochemical behavior and stability, with the clear acknowledgment that these findings are on a related but distinct molecular framework.

The electrochemical behavior of Benzo[c]cinnoline and its substituted derivatives has been explored using various techniques, including cyclic voltammetry, chronoamperometry, and constant potential coulometry. tubitak.gov.trtubitak.gov.tr These studies consistently show that the core chemical process involves the reduction of the N=N double bond within the cinnoline (B1195905) structure. tubitak.gov.tr

In acidic media, the electrochemical reduction of Benzo[c]cinnoline typically occurs in two distinct two-electron steps. tubitak.gov.trtubitak.gov.tr Conversely, in basic media, a single two-electron reduction wave is generally observed. tubitak.gov.trresearchgate.net This pH-dependent behavior underscores the role of protonation in the reduction mechanism of the diazine bridge. The stability of the resulting species and the potentials at which these redox events occur are intrinsically linked to the electronic environment of the molecule, which can be modulated by the presence of various substituents.

Research into bromo derivatives of Benzo[c]cinnoline has provided insights into how substituents influence electrochemical properties. tubitak.gov.trtubitak.gov.tr The position of the bromine atom on the aromatic rings affects the electron density of the cinnoline core, which in turn alters the reduction potentials. While specific values for this compound are not available, the principles of substituent effects on aromatic systems are well-established and would be expected to apply. Electron-withdrawing groups generally make reduction easier (occur at less negative potentials), while electron-donating groups make it more difficult.

The stability of these compounds, particularly in the context of applications like redox-flow batteries, is a critical parameter. Studies on sulfonated Benzo[c]cinnoline have been conducted to improve aqueous solubility and evaluate its performance as a negative electrolyte. microsoft.com In one such study, a disulfonated Benzo[c]cinnoline (ds-BC) demonstrated a reduction potential of -0.84 V versus a silver/silver chloride electrode. microsoft.com When paired with a ferrocyanide–ferricyanide positive electrolyte in a full cell, it produced a battery with a voltage of 1.11 V and exhibited a capacity fade rate of 0.77% per day. microsoft.com This indicates a reasonable, though not exceptional, stability under operating conditions. Theoretical calculations using density functional theory have further predicted that the reduced forms of Benzo[c]cinnoline scaffolds exhibit greater thermodynamic stability compared to related azobenzene (B91143) compounds, suggesting their potential as a robust molecular framework for electrochemical energy storage. microsoft.com

To illustrate the type of data generated in these studies, the following table summarizes key electrochemical parameters for Benzo[c]cinnoline and one of its derivatives from the literature.

CompoundMediumReduction Potential (V)Number of Electrons TransferredDiffusion Coefficient (cm²/s)
Benzo[c]cinnolineAcidicNot specified2 (for the first wave)Data not available
Disulfonated Benzo[c]cinnoline (ds-BC)Alkaline-0.84 (vs Ag/AgCl)Not specifiedData not available

It is important to reiterate that while these findings for Benzo[c]cinnoline provide a valuable comparative framework, dedicated experimental and theoretical studies on this compound are necessary to elucidate its specific electrochemical characteristics and stability profile. The unique electronic distribution and steric factors arising from the 'f' fusion would undoubtedly lead to distinct electrochemical behavior.

Conclusion and Future Directions in Benzo F Cinnoline Research

Summary of Key Achievements and Current Understanding

Research into benzo[f]cinnoline and its derivatives has led to significant advancements in synthetic methodologies and a deeper understanding of their chemical and physical properties. A notable achievement is the development of novel synthetic routes that provide high yields, such as the partial reduction of 2,2'-dinitrobiphenyl (B165474) followed by cyclization, which can produce benzo[c]cinnoline (B3424390) with up to 93% yield. researchgate.netnih.gov Another innovative method involves the copper-catalyzed or electrochemical oxidation of 2-azobiaryls, which allows for the construction of a variety of functionalized benzo[c]cinnolinium salts with high efficiency. acs.orgnih.govacs.org These synthetic advancements are crucial as this compound and its isomers serve as important frameworks in functional materials. acs.orgnih.govacs.org

The core structure of this compound, a type of aza-polycyclic aromatic hydrocarbon, imparts unique photophysical properties to its derivatives. acs.org These compounds often exhibit broad absorption bands and large Stokes shifts. acs.org Furthermore, the triplet quantum yield of benzo[c]cinnoline is nearly unity, with a significantly short triplet lifetime, which is a key characteristic for certain applications. acs.org The electronic properties of these molecules can be tuned by introducing various functional groups. For instance, substituting with an electron-donating group like methoxy (B1213986) can cause a red shift in the absorption spectrum. acs.org The benzo[c]cinnoline framework is recognized as a privileged structure in the development of functional compounds used as ligands, biosensors, and fluorophores for biological studies. acs.orgnih.govacs.org

Identification of Remaining Challenges and Knowledge Gaps

Despite the progress, several challenges and knowledge gaps remain in the field of this compound research. One of the primary challenges lies in the development of practical and sustainable synthetic methods. acs.org While several high-yielding syntheses have been reported, many still rely on transition-metal catalysts or harsh reaction conditions, which can be costly and environmentally unfriendly. nih.govresearchgate.net There is a need for more efficient and greener synthetic protocols.

A significant knowledge gap exists in the comprehensive understanding of the structure-property relationships in functionalized benzo[f]cinnolines. The influence of different substituents at various positions on the photophysical and electronic properties is not yet fully predictable. acs.org For example, while it is known that the electronic nature of substituents affects reaction yields and photophysical properties, a systematic study to precisely tailor these properties is still needed. acs.orgacs.org

Furthermore, the exploration of the biological activities of this compound derivatives is still in its early stages. csic.es While related cinnoline (B1195905) compounds have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties, the biological potential of the specific this compound scaffold is largely unexplored. researchgate.netrsc.orgmdpi.comnih.govijper.org There is a lack of comprehensive studies on their interaction with biological targets. csic.esrsc.org

Finally, there are still unresolved questions regarding the detailed mechanisms of some of the key reactions used to synthesize and functionalize benzo[f]cinnolines. nih.govnih.gov A deeper mechanistic understanding would enable better control over reaction outcomes and the design of more efficient synthetic strategies. nih.govnih.gov

Promising Avenues for Future this compound Research

The future of this compound research is promising, with several key areas poised for significant advancement.

A major focus for future research will be the development of novel and sustainable synthetic methods. This includes exploring metal-free catalytic systems, such as those utilizing hypervalent iodine reagents, and leveraging electrochemical methods to drive reactions under milder conditions. nih.govresearchgate.net The use of microwave-assisted synthesis could also offer a green and efficient alternative for producing poly-functionalized cinnolines. researchgate.net The development of one-pot, multi-component reactions will be crucial for creating diverse libraries of this compound derivatives with high efficiency and atom economy. researchgate.net

Future work will undoubtedly involve the advanced functionalization of the this compound core to tailor its material properties for specific applications. This can be achieved through regioselective metalation followed by coupling with various electrophiles, allowing for precise control over the substitution pattern. rsc.org Techniques like Suzuki-Miyaura and Buchwald-Hartwig couplings have already shown promise in introducing aryl and amino groups, and expanding the scope of these and other cross-coupling reactions will be a key research direction. benchchem.com The goal is to fine-tune the electronic and photophysical properties to create materials suitable for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

To overcome existing synthetic limitations, a deeper mechanistic understanding of the complex reactions involved in this compound chemistry is essential. This includes detailed studies of reaction intermediates and transition states using a combination of experimental techniques (like in-situ spectroscopy) and computational modeling. researchgate.netnih.gov For instance, understanding the single-electron transfer (SET) mechanisms proposed in some synthetic routes could lead to better control over the reaction pathways. researchgate.netnih.govnih.govacs.org Mechanistic insights into C-H activation and annulation reactions will also be critical for developing more efficient and selective synthetic strategies. acs.orgresearchgate.net

The unique properties of this compound derivatives open up possibilities for their use in a wide range of emerging technologies. Their strong fluorescence and tunable electronic properties make them promising candidates for use as biosensors, imaging agents, and components in electronic devices. acs.orgnih.govacs.org There is also potential for their application in electrochromic devices and as hole-blocking or electron-injection layers in OLEDs. researchgate.net In fundamental science, the study of the N=N bond cleavage in benzo[c]cinnoline by metal complexes provides valuable insights into the mechanisms of nitrogen fixation. nih.gov Furthermore, exploring the largely untapped biological activities of this class of compounds could lead to the discovery of new therapeutic agents. csic.esrsc.orgresearchgate.net

Q & A

Q. What synthetic methodologies are most effective for preparing 1,10-disubstituted benzo[c]cinnoline derivatives?

The synthesis of 1,10-disubstituted benzo[c]cinnolines typically involves reductive cyclization of nitro-substituted biphenyl precursors. For example, 1-amino-10-propylthiobenzo[c]cinnoline was synthesized via a multi-step process starting from 2,2',6-trinitrobiphenyl. Key steps include selective reduction using Zn/CaCl₂ under anaerobic conditions, followed by oxidative cyclization in the presence of air . Challenges arise in optimizing reducing agents (e.g., LiAlH₄, NaBH₄/Pd-C) and managing competing reduction pathways that yield undesired byproducts. GC-MS is critical for monitoring reaction progress and identifying intermediates .

Q. How can structural distortions in benzo[c]cinnoline derivatives be characterized experimentally?

X-ray crystallography is essential for analyzing non-planar geometries caused by steric interactions. For instance, 1-amino-10-propylthiobenzo[c]cinnoline exhibits helical distortion (dihedral angles: ~10° at the azo bridge, ~30° at the biphenyl junction) due to substituent steric strain. Bond lengths (e.g., N(2)-C(6) elongation in N-oxides) and torsional angles are compared to computational models (PM3, ZINDO) to validate structural predictions . Hydrogen bonding networks, such as N(3)-H···O(1) interactions in N-oxides, further inform packing arrangements .

Q. What spectroscopic techniques are suitable for characterizing electronic transitions in benzo[c]cinnolines?

UV-vis absorption spectroscopy, supported by ZINDO calculations, correlates π-π* and n-π* transitions with molecular structure. For example, benzo[c]cinnoline derivatives show distinct bands at 427 nm (low-intensity) and 318 nm (high-intensity), while ylide derivatives exhibit shifted maxima (453 nm) due to altered electron density . Solvent selection (e.g., cyclohexane vs. acetonitrile) impacts solubility and spectral resolution, particularly for unstable intermediates .

Advanced Research Questions

Q. How do stereoelectronic effects influence the mechanism of benzo[c]cinnoline cyclization?

Mechanistic studies reveal that cyclization proceeds via a reduction-oxidation sequence rather than direct reductive coupling. For example, Zn/CaCl₂ reduces nitro groups to amines, followed by aerobic oxidation to form the cinnoline ring. Anaerobic conditions halt cyclization, confirming oxygen’s role as the terminal oxidant . Competing pathways (e.g., full reduction to triamines) depend on substituent electronic profiles and reaction scale, with yields dropping from 84% (0.5 mmol) to 63% (1.0 mmol) due to incomplete oxidation .

Q. What strategies resolve contradictions in reactivity between substituted dinitrobiphenyl precursors?

Substrate-specific reactivity complicates generalizations. For example, 2,2'-dinitrobiphenyl undergoes efficient cyclization to benzo[c]cinnoline, while trinitrobiphenyl derivatives require protecting groups (e.g., trifluoroacetyl) to prevent over-reduction. Systematic screening of bases (e.g., K₂CO₃) and oxidants (e.g., PhI(OAc)₂) identifies optimal conditions for heterocycle formation. Contrasting outcomes under basic vs. neutral hydrogenation (Raney Ni) highlight the need for tailored reaction matrices .

Q. How can cyclization reactions expand benzo[c]cinnoline into novel tetracyclic systems?

Oxidation of 1-amino-10-propylthiobenzo[c]cinnoline with N-chlorosuccinimide (NCS) generates a sulfilimine ylide, which undergoes cyclization to form 4-propylcinnolino[5,4,3][c,d,e][1,2]benzothiazine. This process leverages sulfur’s nucleophilicity and nitrogen’s electrophilicity to construct fused heterocycles. X-ray data confirm the tetracyclic product’s helical distortion, while ZINDO calculations rationalize absorption spectra shifts (e.g., 453 nm band) via frontier molecular orbital (FMO) interactions .

Q. What methodological challenges arise in scaling benzo[c]cinnoline synthesis for reproducibility?

Scale-dependent yields stem from oxygen diffusion limitations during oxidative cyclization. Small-scale reactions (~0.5 mmol) achieve high reproducibility (84% yield), but larger batches (>1.0 mmol) suffer from incomplete oxidation and byproduct accumulation. Solutions include controlled air introduction and alternative oxidants (e.g., NCS). GC-MS and HPLC are critical for tracking intermediates and ensuring batch consistency .

Methodological Considerations

  • Data Contradictions : Discrepancies in bond-length data (e.g., N(2)-C(6) elongation in N-oxides) require cross-validation between crystallographic (X-ray) and computational (PM3) models .
  • Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize synthesis routes balancing steric effects and electronic demands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.